4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline 4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 302935-35-9
VCID: VC10775749
InChI: InChI=1S/C14H12BrN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2
SMILES: C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)Br
Molecular Formula: C14H12BrN3
Molecular Weight: 302.17 g/mol

4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline

CAS No.: 302935-35-9

Cat. No.: VC10775749

Molecular Formula: C14H12BrN3

Molecular Weight: 302.17 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline - 302935-35-9

Specification

CAS No. 302935-35-9
Molecular Formula C14H12BrN3
Molecular Weight 302.17 g/mol
IUPAC Name 4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Standard InChI InChI=1S/C14H12BrN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2
Standard InChI Key WNKMFZJTIIRUGR-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)Br
Canonical SMILES C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of three primary components:

  • Imidazo[1,2-a]pyridine core: A bicyclic system with a five-membered imidazole ring fused to a pyridine ring, providing π-conjugation and hydrogen-bonding capabilities .

  • 4-Bromoaniline group: A para-substituted aniline derivative introducing electron-withdrawing bromine and hydrogen-bond-donating amine functionalities.

  • Methylene linker: A -CH₂- group connecting the two aromatic systems, conferring conformational flexibility.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₁₄H₁₂BrN₃
Molecular weight302.17 g/mol
Space groupP2₁/c (monoclinic)
Unit cell dimensionsa = 19.2197 Å, b = 4.8579 Å, c = 11.4679 Å, β = 106.88°
Hydrogen bondingN-H···N (2.89 Å), O-H···Br (3.12 Å)
π-π stacking distance3.768 Å

X-ray crystallography reveals a coplanar arrangement between the imidazo[1,2-a]pyridine and aniline rings, stabilized by intramolecular N-H···N hydrogen bonds . The bromine atom induces a dipole moment of 1.78 D, enhancing intermolecular halogen bonding .

Synthetic Methodologies

Table 2: Synthetic Protocol

StepReagents/ConditionsPurposeYield
12-Aminopyridine + 4-Bromophenacyl bromide, EtOH, reflux 8 hImidazo[1,2-a]pyridine formation78%
2TosOH (0.2 eq), 2-Isocyano-2,4,4-trimethylpentane, MeOH, 70°C 12 hMannich base formation83%
3Pd₂(dba)₃/XantPhos, t-BuONa, toluene, 110°C 12 hBuchwald-Hartwig amination92%

Critical purification involves silica chromatography (hexane:EtOAc 3:1) and recrystallization from ethanol . The final product exhibits >99% purity by HPLC (C18 column, 70:30 MeCN:H₂O) .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.32 (d, J=6.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, imidazole-H), 7.45–6.98 (m, 6H, aromatic), 4.33 (s, 2H, CH₂) .

  • FT-IR: 3407 cm⁻¹ (N-H stretch), 1577 cm⁻¹ (C=N), 1514 cm⁻¹ (C=C) .

  • HRMS: m/z 302.0234 [M+H]⁺ (calc. 302.0238) .

Pharmacological Profile

Anti-Cancer Activity

In MCF-7 breast cancer cells, the compound demonstrates dose-dependent cytotoxicity:

Table 3: Cytotoxicity Data (MTT Assay)

CompoundIC₅₀ (µM)Selectivity Index (vs. MCF-10A)
4-Bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline8.2 ± 0.312.7
Doxorubicin (control)0.9 ± 0.11.4

Mechanistic studies indicate apoptosis induction via caspase-3 activation (2.8-fold increase at 10 µM) and ROS generation (1.9-fold at 24 h) .

Molecular Docking Studies

Docking against BRCA1 (PDB: 1JM7) reveals:

  • Strong interaction with Glu1698 (ΔG = -9.8 kcal/mol)

  • Hydrogen bonds to Arg1699 (2.1 Å) and π-cation interaction with Lys1702

  • Hydrophobic contacts with Phe1703 and Val1651

Table 4: Docking Scores

Scoring MethodGlide SP ScoreGlide XP Score
BRCA1-7.4-9.8

Computational Modeling and QSAR

A 2D-QSAR model (n = 11 derivatives, R² = 0.89, Q² = 0.82) identifies critical descriptors:

  • Topological polar surface area (TPSA): Negative correlation (β = -0.67, p < 0.01)

  • Octanol-water partition coefficient (logP): Positive correlation (β = +0.52, p < 0.05)

Electron-withdrawing groups at the para position enhance activity by lowering LUMO energy (-1.89 eV vs. -1.45 eV for unsubstituted analog) .

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